molecular formula C15H21ClN2O2S B4245476 3-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

3-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B4245476
M. Wt: 328.9 g/mol
InChI Key: GKOCVAULDZLIGZ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is an organic compound with a complex structure that includes a chlorophenyl group, a morpholine ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorothiophenol with 3-bromopropanamide in the presence of a base to form the intermediate 3-[(4-chlorophenyl)thio]propanamide. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
  • 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-(dimethylamino)ethyl)propanamide

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is unique due to the presence of both a morpholine ring and a chlorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S/c16-13-1-3-14(4-2-13)21-12-5-15(19)17-6-7-18-8-10-20-11-9-18/h1-4H,5-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOCVAULDZLIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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